Chemical properties of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline
Chemical properties of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline
An In-depth Technical Guide to 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline: A Prospective Analysis for Drug Discovery
Executive Summary
This technical guide provides a comprehensive prospective analysis of the novel chemical entity 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline. In the absence of extensive direct experimental data for this specific molecule, this document leverages established knowledge of its constituent functional moieties—the 2,4-difluorophenoxy group, the aniline core, and the methylsulfonyl group—to forecast its chemical properties, propose synthetic pathways, and hypothesize its potential as a lead compound in drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for the investigation of this promising, yet unexplored, molecule. We will delve into predicted physicochemical properties, postulated synthetic routes, hypothetical mechanisms of action, proposed analytical methodologies, and potential therapeutic applications, all while maintaining a strong emphasis on the causal reasoning behind these projections.
Introduction: The Rationale for Investigation
The pursuit of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. The molecule 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline presents a compelling case for investigation due to the convergence of three structurally significant functional groups, each with a proven track record in medicinal chemistry.
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The Aniline Core: Anilines and their derivatives are privileged structures in drug design, serving as versatile scaffolds for a multitude of therapeutic agents.[1] Their ability to participate in hydrogen bonding and aromatic interactions makes them key components in molecules targeting a wide range of biological receptors and enzymes.
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The 2,4-Difluorophenoxy Moiety: The incorporation of fluorine into drug candidates is a widely used strategy to modulate metabolic stability, binding affinity, and bioavailability.[2] The 2,4-difluoro substitution pattern, in particular, can significantly influence the electronic properties of the phenoxy ring, potentially enhancing target engagement.
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The Methylsulfonyl Group: The sulfonylaniline motif is a prominent feature in numerous approved drugs and clinical candidates.[3][4] The methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor, properties that can be exploited to fine-tune the pharmacokinetic and pharmacodynamic profile of a molecule. Its presence is often associated with improved solubility and metabolic stability.
The strategic combination of these three moieties in 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline suggests a molecule with the potential for potent and selective biological activity. This guide will therefore explore the untapped potential of this compound as a valuable starting point for innovative drug development programs.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline. These predictions are derived from computational models and by analogy to structurally related compounds.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₃H₁₁F₂NO₃S | Based on the chemical structure. |
| Molecular Weight | 315.3 g/mol | Calculated from the molecular formula. |
| Predicted LogP | 3.5 - 4.5 | The difluorophenoxy group increases lipophilicity, while the sulfonyl and amine groups contribute to polarity. |
| Predicted pKa (Amine) | 2.0 - 3.0 | The strong electron-withdrawing effects of the difluorophenoxy and methylsulfonyl groups are expected to significantly decrease the basicity of the aniline nitrogen. |
| Predicted Solubility | Low in water, soluble in organic solvents like DMSO and DMF. | The relatively high LogP and crystalline nature suggested by the rigid structure point towards low aqueous solubility. |
| Predicted Melting Point | 150 - 180 °C | The rigid aromatic structure and potential for intermolecular hydrogen bonding suggest a relatively high melting point. |
Postulated Synthetic Pathways
A plausible synthetic route to 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline can be envisioned through a multi-step process, leveraging well-established organic transformations. A proposed pathway is outlined below.
Proposed Synthetic Scheme
Caption: Proposed synthetic pathway for 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline.
Step-by-Step Methodology
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Step 1: Williamson Ether Synthesis. The synthesis would commence with a Williamson ether synthesis between 2,4-difluoronitrobenzene and a suitable phenol, such as 4-methylthio-3-nitrophenol, in the presence of a base like potassium carbonate. This reaction would form the diaryl ether linkage.
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Step 2: Oxidation. The resulting 2-(2,4-difluorophenoxy)-5-(methylthio)nitrobenzene would then undergo oxidation of the sulfide to a sulfone. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).
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Step 3: Reduction. The final step involves the reduction of the nitro group to an aniline. This can be achieved through various methods, such as catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst, or by using a reducing agent like iron powder in the presence of hydrochloric acid.[5]
Hypothetical Mechanism of Action and Biological Targets
The structural features of 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline suggest its potential as a kinase inhibitor. Many kinase inhibitors utilize a substituted aniline scaffold to interact with the hinge region of the kinase domain. The sulfonamide-like methylsulfonyl group can act as a hydrogen bond acceptor, further anchoring the molecule in the active site. For instance, the approved drug Vemurafenib, a BRAF kinase inhibitor, contains a propanesulfonamide group that plays a crucial role in its binding.[6][7][8][9]
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
This compound could potentially target kinases involved in cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The 5-(ethylsulfonyl)-2-methoxyaniline fragment, structurally similar to our target molecule, is a known pharmacophoric fragment of potent VEGFR2 inhibitors.[10]
Proposed Analytical Methodologies for Characterization and Quantification
To ensure the identity, purity, and quantity of 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline, a suite of analytical methods would be required.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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Objective: To determine the purity of the synthesized compound.
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Instrumentation: A standard HPLC system with a UV-Vis detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic acid in water.
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Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
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Gradient:
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0-2 min: 5% B
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2-15 min: 5% to 95% B
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15-17 min: 95% B
-
17-18 min: 95% to 5% B
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18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
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Objective: To confirm the molecular weight of the compound and for quantitative analysis in biological matrices.
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Instrumentation: An HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
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LC Conditions: As described for the HPLC method.
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Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer Settings:
-
Full Scan: m/z 100-500 for identity confirmation.
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Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantification, monitoring the transition of the parent ion to a specific fragment ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
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Objective: To confirm the chemical structure of the synthesized compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
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Expected ¹H NMR Signals: Distinct signals for the aromatic protons on both rings, a singlet for the methylsulfonyl group, and a broad singlet for the aniline NH₂ protons. The fluorine atoms will cause characteristic splitting of the adjacent aromatic proton signals.
-
Expected ¹³C NMR Signals: Resonances for all 13 carbon atoms, with the carbon atoms bonded to fluorine exhibiting characteristic coupling constants.
Potential Applications in Drug Development
Given the prevalence of its structural motifs in a wide range of therapeutic agents, 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline holds promise in several areas of drug development:
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Oncology: As a potential kinase inhibitor, this compound could be explored for the treatment of various cancers. Its structural similarity to fragments of known VEGFR2 inhibitors suggests a potential role in anti-angiogenic therapy.[10]
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Inflammatory Diseases: Certain kinase pathways are also implicated in inflammatory processes. Therefore, this molecule could be investigated for its potential in treating diseases such as rheumatoid arthritis or inflammatory bowel disease.
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Other Therapeutic Areas: The aniline scaffold is highly versatile, and with appropriate derivatization, this core structure could be adapted to target other enzyme families or receptors.
Safety and Handling Considerations
While specific toxicity data for 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline is not available, precautions should be taken based on the known hazards of structurally related compounds, such as 2,4-difluoroaniline.[11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15][16][17]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11][12][14][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[14][18]
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Spill Procedure: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[13]
Conclusion and Future Directions
This in-depth technical guide has provided a prospective analysis of 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline, a novel chemical entity with significant potential for drug discovery. By examining its constituent functional groups, we have predicted its physicochemical properties, proposed a viable synthetic route, and hypothesized its mechanism of action and therapeutic applications.
The next logical steps in the investigation of this compound would be:
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Synthesis and Characterization: The proposed synthetic pathway should be executed, and the resulting compound should be thoroughly characterized using the analytical methods outlined in this guide to confirm its identity and purity.
-
In Vitro Biological Screening: The compound should be screened against a panel of kinases, particularly those involved in oncology and inflammatory diseases, to identify potential biological targets.
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Structure-Activity Relationship (SAR) Studies: A medicinal chemistry program should be initiated to synthesize and evaluate analogues of the parent compound to optimize its potency, selectivity, and pharmacokinetic properties.
By following this roadmap, the scientific community can unlock the full potential of 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline as a valuable new scaffold for the development of next-generation therapeutics.
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